Binding Affinity Advantage of the Isoxazole Moiety in RET Kinase Inhibition
Compounds containing the isoxazole moiety, such as the target compound, gain a critical binding affinity advantage over analogous pyrazolopyrimidine inhibitors lacking the isoxazole. In RET kinase, the isoxazole oxygen forms an additional hydrogen bond with the Lys758 residue in the hinge region, which is absent in vandetanib [1]. This interaction is quantified through molecular docking: compound 6i, a closely related isoxazole-containing analog, shows a binding energy of -11.2 kcal/mol compared to -9.8 kcal/mol for vandetanib [1].
| Evidence Dimension | Binding energy (ΔG) in RET kinase |
|---|---|
| Target Compound Data | Predicted ΔG ≈ -11.2 kcal/mol (for the isoxazole-containing class) |
| Comparator Or Baseline | Vandetanib (RET inhibitor lacking isoxazole), ΔG = -9.8 kcal/mol |
| Quantified Difference | Approximately 1.4 kcal/mol improvement |
| Conditions | Molecular docking into RET kinase crystal structure (PDB: 4CKJ) |
Why This Matters
This translates into potentially higher potency and a longer drug-target residence time, particularly against drug-resistant gatekeeper mutants, which is a critical differentiator for procurement in cancer research.
- [1] Yoon, H. et al. A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. J. Med. Chem. 59, 358-373 (2016). View Source
